5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid

Indazole Regiochemistry Building Block Purity Safety Profile

5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid (CAS 902937-61-5, MFCD12027159) is a synthetic indazole derivative with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol. It is classified as an irritant (H317, H319) and is supplied exclusively for research and development purposes.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 902937-61-5
Cat. No. B3165731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
CAS902937-61-5
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=NN(C2=CC=CC=C12)C(=O)CCCC(=O)O
InChIInChI=1S/C13H14N2O3/c1-9-10-5-2-3-6-11(10)15(14-9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)
InChIKeyLAGDKFVCJSUZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid (CAS 902937-61-5): Chemical Identity and Basal Characterization for Procurement


5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid (CAS 902937-61-5, MFCD12027159) is a synthetic indazole derivative with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . It is classified as an irritant (H317, H319) and is supplied exclusively for research and development purposes . The compound belongs to the 3-methyl-1H-indazol-1-yl subclass, a scaffold investigated for antibacterial activity in related derivatives [1]. Currently, publicly available characterization is limited to basic physical hazard identification; no quantitative purity specifications, spectroscopic certificates, or biological activity data are disclosed in the accessible technical datasheets .

Why Generic Indazole Building Blocks Cannot Replace 5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic Acid


Although the indazole scaffold is broadly exploited in medicinal chemistry, the precise substitution pattern of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid—specifically the 3-methyl group on the indazole ring and the N1-linked 5-oxopentanoic acid chain—is non-interchangeable with other regioisomers or analogs. Substitution at the N1 versus N2 or C5 position dictates the compound's conformational preferences, metabolic liabilities (e.g., susceptibility to N-glucuronidation), and synthetic utility as a building block [1]. Even minor structural alterations, such as moving the methyl group or changing the chain length, can abolish desired biological activity in downstream applications, as exemplified by structure-activity relationship (SAR) studies on related 3-methyl-1H-indazole derivatives [2]. Therefore, arbitrary replacement with generic indazole acids risks compromising both synthetic route integrity and target binding profiles, making precise structural fidelity a prerequisite for reproducible research.

Quantitative Differentiation Evidence for 5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid


Regioisomeric Purity and Hazard Profile: 1-Substituted vs. 2-Substituted Indazole Acids

No quantitative head-to-head purity or stability comparison between 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid and its 2H-indazole regioisomer or other analogs is available in the public domain. The only verifiable hazard data from the manufacturer's SDS indicates the compound is a skin sensitizer (H317) and eye irritant (H319) . Without disclosed purity values (e.g., HPLC area%), procurement decisions for this specific regioisomer cannot be guided by comparative purity metrics against alternatives, representing a critical evidence gap.

Indazole Regiochemistry Building Block Purity Safety Profile

Antibacterial Activity of Close Structural Analogs: Inferring the Value of the 3-Methyl-1H-indazol-1-yl Scaffold

A 2024 study evaluated antibacterial activity of a series of 3-methyl-1H-indazol-1-yl derivatives (compounds 1a-1d and 2a-2d) against B. subtilis and E. coli using the cup plate method with ciprofloxacin as a standard [1]. The most active analog, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (compound 1d), demonstrated superior activity against both strains at 300 μg/mL. While the target compound, 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid, was not directly tested, this study demonstrates that the 3-methyl-1H-indazol-1-yl substructure can confer measurable antibacterial activity when appropriately derivatized at the N1 position [1]. The target compound's 5-oxopentanoic acid chain represents an alternative functionalization point that could enable distinct SAR exploration, but direct quantitative activity data for this specific molecule are absent.

Antibacterial 3-Methylindazole Structure-Activity Relationship

Metabolic Stability Design Rationale: N1 Substitution and Glucuronidation Blockade

SAR studies on indazole-containing compounds have shown that N1 substitution can significantly influence susceptibility to N-glucuronidation by human UGT1A enzymes, a major metabolic clearance pathway [1]. Strategies to block glucuronidation include introducing steric hindrance and altering electron distribution around the indazole core [1]. The target compound's N1-linked 5-oxopentanoic acid chain and 3-methyl substitution may, by extension of these class-level findings, offer a distinct metabolic profile compared to unsubstituted or N2-substituted indazole acids. However, no direct intrinsic clearance (Cl_int) or microsomal stability data (e.g., t₁/₂ in human liver microsomes) exist for this specific compound relative to a defined comparator.

N-Glucuronidation Indazole Metabolism UGT1A Enzymes

Procurement-Driven Application Scenarios for 5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid


Medicinal Chemistry: Synthesis of 3-Methyl-1H-indazol-1-yl Antibacterial Libraries

Based on the demonstrated antibacterial activity of close structural analogs in the 3-methyl-1H-indazol-1-yl series [1], this compound can serve as a key carboxylic acid building block for amide coupling or esterification reactions to generate diverse screening libraries targeting Gram-positive and Gram-negative pathogens.

Chemical Biology: PROTAC Linker Conjugation with Indazole-Based Target Ligands

The 5-oxopentanoic acid moiety is a recognized PROTAC linker element . By combining this functionality with the 3-methylindazole scaffold, the compound may be utilized to synthesize heterobifunctional degraders, where the indazole portion engages a protein of interest and the carboxylic acid enables ligase ligand attachment, though direct published examples are lacking.

Metabolic Stability Studies: Evaluating N1-Substituted Indazoles as Low-Glucuronidation Tools

General SAR knowledge indicates that N1 substitution on indazoles can impede N-glucuronidation mediated by UGT1A enzymes [2]. This compound could be employed as a model substrate in in vitro metabolic stability assays to systematically compare the clearance rates of N1- vs. N2-substituted indazole isomers, generating the comparative data currently absent in the literature.

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